

Application Notes: A-83-01 for Long-Term iPSC Culture

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Compound of Interest

Compound Name: A-286501

Cat. No.: B1664727

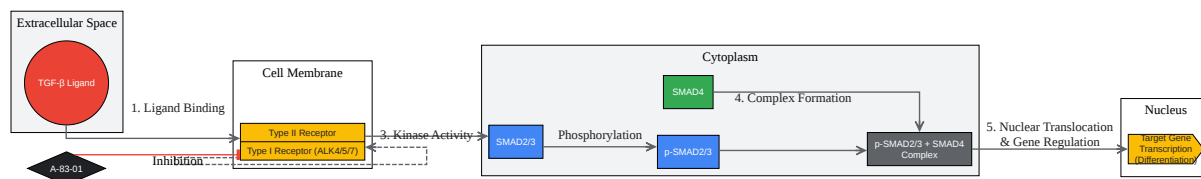
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Introduction

A-83-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF- β) signaling pathway.^[1] It is utilized in induced pluripotent stem cell (iPSC) culture to maintain pluripotency, promote self-renewal, and ensure the homogeneity of the cell population during long-term expansion.^{[2][3]} By preventing spontaneous differentiation, A-83-01 is a critical component in many modern iPSC culture media formulations, contributing to more robust and reproducible experimental outcomes.

Mechanism of Action

The TGF- β superfamily plays a crucial role in regulating cell fate decisions, including differentiation. In iPSC culture, activation of this pathway can lead to the loss of pluripotency and differentiation towards mesendodermal lineages. A-83-01 exerts its function by selectively inhibiting the ATP-binding site of the TGF- β type I receptor kinases ALK5 (TGF- β RI), ALK4 (Activin receptor type-1B), and ALK7 (Activin receptor type-1C).^{[2][4]} This inhibition prevents the phosphorylation of downstream signaling mediators, SMAD2 and SMAD3.^{[3][5]} Consequently, the SMAD complexes cannot translocate to the nucleus to activate target gene expression, effectively blocking the differentiation-inducing signals and helping to maintain the undifferentiated state of iPSCs.^[4] A-83-01 is noted to be more potent than the commonly used TGF- β inhibitor, SB431542.^{[2][3]}



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Caption: TGF-β signaling pathway and the inhibitory action of A-83-01.

Quantitative Data

The efficacy of A-83-01 is demonstrated by its low IC₅₀ values against its target receptors and its effective working concentration in cell culture.

Table 1: Inhibitory Activity of A-83-01

Target Receptor	Alias	IC ₅₀ Value (nM)
ALK5	TGF-β Type I Receptor	12[2][4]
ALK4	Activin/Nodal Type I Receptor	45[2][4]

| ALK7 | Nodal Type I Receptor | 7.5[2][4][6] |

Table 2: Recommended Concentrations for iPSC Culture

Application	Recommended Working Concentration	Notes
Long-Term iPSC Maintenance	0.5 - 1.0 μ M	Optimal concentration may vary by cell line and media formulation. A dose-response experiment is recommended. A maximal effect on proliferation was observed at 1 μ M in one study on mesenchymal stem cells. [5]

| Cellular Reprogramming | 0.5 - 1.0 μ M | Often used in combination with other small molecules to enhance efficiency.[\[1\]](#)[\[7\]](#) |

Experimental Protocols

Protocol 1: Preparation of A-83-01 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of A-83-01.

Materials:

- A-83-01 powder (MW: 421.52 g/mol)[\[3\]](#)
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes

Procedure:

- Calculate Solvent Volume: To prepare a 10 mM stock solution from 5 mg of A-83-01 powder, use the following calculation:
 - $\text{Volume (L)} = \text{Mass (g)} / (\text{Concentration (mol/L)} * \text{Molecular Weight (g/mol)})$
 - $\text{Volume (L)} = 0.005 \text{ g} / (0.010 \text{ mol/L} * 421.52 \text{ g/mol}) = 0.001186 \text{ L} = 1.186 \text{ mL}$

- Reconstitution: Aseptically add 1.186 mL of sterile DMSO to the vial containing 5 mg of A-83-01.[\[1\]](#)
- Dissolution: Vortex the vial until the powder is completely dissolved. Gentle warming may be required.
- Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[\[1\]](#)

Protocol 2: Long-Term Culture of iPSCs with A-83-01

This protocol outlines the routine maintenance of human iPSCs in a culture medium supplemented with A-83-01.

Materials:

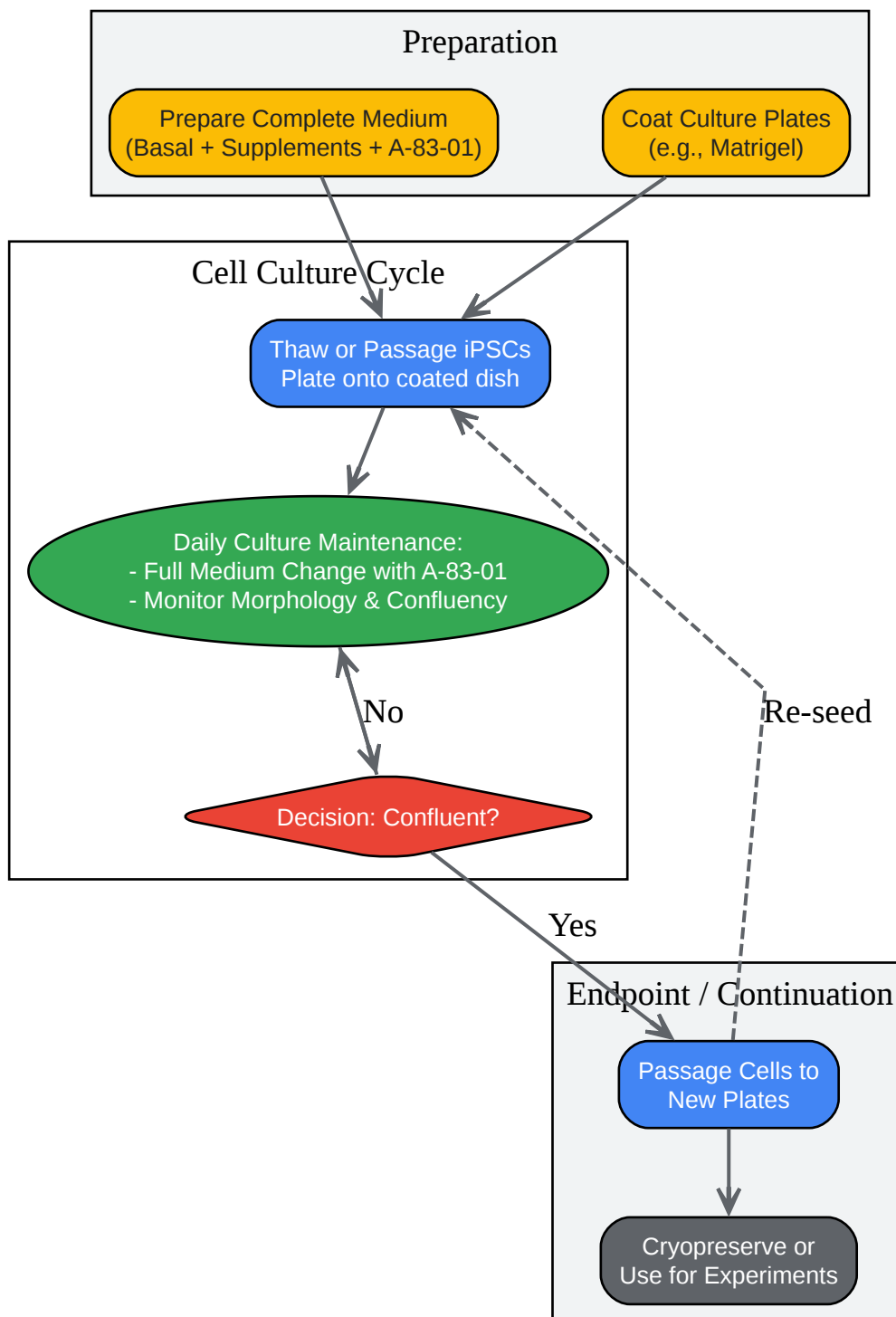
- Cryopreserved human iPSCs
- iPSC maintenance medium (e.g., mTeSR™1, E8™)
- A-83-01 stock solution (10 mM)
- Cell culture-treated plates
- Extracellular matrix (e.g., Matrigel®, Vitronectin)
- Passaging reagent (e.g., 0.5 mM EDTA, ReLeSR™)
- ROCK inhibitor (e.g., Y-27632)

Procedure:

- Prepare Complete Culture Medium:
 - Thaw the basal iPSC medium and supplements.
 - Add the required supplements to the basal medium.

- Add A-83-01 from the stock solution to achieve the desired final concentration (e.g., 1 μ M). For a 1:10,000 dilution, add 1 μ L of 10 mM stock to 10 mL of medium.
- Warm the complete medium to 37°C before use.
- Thawing and Plating iPSCs:
 - Coat culture plates with the appropriate extracellular matrix according to the manufacturer's instructions.
 - Rapidly thaw a vial of iPSCs in a 37°C water bath.
 - Transfer the cells to a conical tube containing pre-warmed complete medium, optionally supplemented with a ROCK inhibitor to enhance survival.
 - Centrifuge the cells, aspirate the supernatant, and resuspend the pellet in fresh complete medium (with ROCK inhibitor).
 - Plate the cell suspension onto the coated plates.
- Routine Maintenance:
 - Perform a full media change every day with fresh, pre-warmed complete iPSC medium containing A-83-01.
 - Monitor the cultures daily for colony morphology, confluency, and signs of differentiation or contamination. Healthy iPSC colonies should have defined borders, a high nucleus-to-cytoplasm ratio, and tightly packed cells.
- Passaging iPSCs:
 - When colonies reach approximately 70-80% confluency and are appropriately sized, they are ready for passaging.
 - Wash the cells with PBS.
 - Incubate with a non-enzymatic passaging reagent (e.g., 0.5 mM EDTA) at 37°C until the edges of the colonies begin to lift.

- Gently dislodge the colonies and break them into small aggregates.
- Plate the aggregates onto newly coated plates in fresh complete medium, supplemented with a ROCK inhibitor for the first 24 hours post-passage.



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Caption: General workflow for long-term iPSC culture using A-83-01.

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